![molecular formula C25H28N6O4 B5516681 8-{[4-(2-呋喃酰)-1-哌嗪基]甲基}-1,3-二甲基-7-(2-苯乙基)-3,7-二氢-1H-嘌呤-2,6-二酮](/img/structure/B5516681.png)

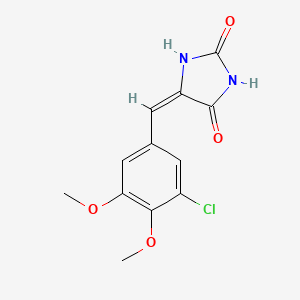

8-{[4-(2-呋喃酰)-1-哌嗪基]甲基}-1,3-二甲基-7-(2-苯乙基)-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves strategic incorporation of alkylamino, arylalkyl, or other substituents into the purine-2,6-dione framework. Techniques include the Dieckmann cyclization for constructing piperazine-2,5-diones from simpler precursors, demonstrating a versatile approach to cyclic dipeptide synthesis using molecular fragments from diverse precursor molecules (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a typical geometry where the fused rings of the purine system are planar and inclined to each other at slight angles, showcasing the stability and conformational preferences of these molecules (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving this compound or its derivatives typically explore modifications at various positions to enhance biological activity or probe interaction mechanisms with biological targets. Notably, reactions with halides or amides, and cyclization processes, are instrumental in diversifying the chemical space around the purine core, contributing to the discovery of molecules with significant pharmacological profiles (Hesek & Rybár, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of this compound under various conditions. Detailed quantitative analysis of intermolecular interactions in structurally related molecules reveals anisotropic distribution of interaction energies, indicating potential applications in new material design (Shukla et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties focus on reactivity, stability, and interactions with biological molecules. Synthesis and evaluation of derivatives have highlighted the role of substituents in modulating activity against biological targets, such as enzymes involved in disease pathways, underscoring the therapeutic potential of molecules within this class (Hussain et al., 2016).

科学研究应用

分子结构分析

- 8-苄氨基-7-{2-羟基-3-[4-(2-羟乙基)-1-哌嗪基]丙基}茶碱是一种与本化合物密切相关的分子。它具有嘌呤体系中平面稠合环的典型几何形状,以及氨基羟基烷基和苄胺基团的特定构象。这种结构见解可能与理解类似化合物有关 (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

受体亲和力和药理学评价

- 嘌呤-2,6-二酮的 8-氨基烷基衍生物显示出对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力,表明具有潜在的精神活性。这表明类似的化合物也可能与这些受体相互作用,从而深入了解其药理特性 (Chłoń-Rzepa 等人,2013).

合成和初步药理学评价

- 咪唑并[2,1-f]嘌呤-2,4-二酮衍生物,其结构与目标化合物相似,已被合成和评估。它们与 5-HT(1A) 受体的相互作用以及潜在的抗焦虑/抗抑郁活性为类似化合物提供了有价值的数据 (Zagórska 等人,2009).

抗组胺活性

- 新的抗组胺茶碱衍生物具有相关性,因为它们具有结构相似性。这些化合物表现出对组胺诱导的支气管痉挛有显着的抑制作用,表明相关化合物具有潜在的抗组胺应用 (Pascal 等人,1985).

心血管活性

- 8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪基丙基)-3,7-二氢-1H-嘌呤-2,6-二酮已显示出心电图、抗心律失常和降压活性。这可能表明结构相关的化合物具有相似的心血管作用 (Chłoń-Rzepa、Pawłowski、Zygmunt、Filipek 和 Maciag,2004).

5-HT1A 和 5-HT2A 受体活性

- 嘌呤-2,6-二酮 7 位上带有芳基烷基取代基的 1-苯基哌嗪基丙基衍生物对 5-HT1A 受体表现出独特的亲和力。这可能表明所讨论的化合物可以类似地与这些受体相互作用 (Chłoń、Pawłowski、Duszyńska、Szaro、Tatarczńska、Kłodzińska 和 Chojnacka-wójcik,2001).

抗哮喘活性

- 黄嘌呤衍生物,包括 1,3-二甲基-7-(2-(哌嗪-1-基)乙酰基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮,已显示出作为抗哮喘剂的潜力。这些发现可以推断出目标化合物具有类似的应用 (Bhatia、Waghmare、Choudhari 和 Kumbhar,2016).

作用机制

安全和危害

未来方向

属性

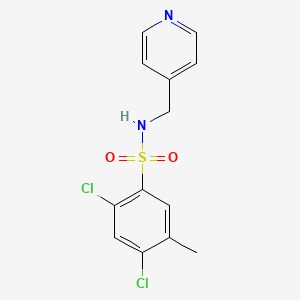

IUPAC Name |

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O4/c1-27-22-21(24(33)28(2)25(27)34)31(11-10-18-7-4-3-5-8-18)20(26-22)17-29-12-14-30(15-13-29)23(32)19-9-6-16-35-19/h3-9,16H,10-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBISAXWWKWSWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)

![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)